molecular formula C10H20N4 B1601841 Guanidine, N-cyano-N'-octyl- CAS No. 60852-95-1

Guanidine, N-cyano-N'-octyl-

Cat. No.: B1601841
CAS No.: 60852-95-1
M. Wt: 196.29 g/mol
InChI Key: WFEDZBNCQAAAFK-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Guanidine, N-cyano-N'-octyl-

Systematic Nomenclature and Molecular Formula

Guanidine, N-cyano-N'-octyl- is systematically named according to IUPAC guidelines as 1-cyano-2-octylguanidine . Its molecular formula is C₁₀H₂₀N₄ , with a molecular weight of 196.29 g/mol . The compound’s CAS registry number is 60852-95-1 , and its structure consists of a guanidine backbone (NH–C(=NH)–NH₂) substituted with a cyano group (–C≡N) at one nitrogen atom and an octyl chain (–C₈H₁₇) at the adjacent nitrogen.

Property Value
Molecular Formula C₁₀H₂₀N₄
Molecular Weight (g/mol) 196.29
IUPAC Name 1-cyano-2-octylguanidine
CAS Number 60852-95-1

The octyl chain introduces hydrophobic character, while the cyano group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Structural Elucidation Through Spectroscopic Methods

Spectroscopic techniques are critical for confirming the structure of Guanidine, N-cyano-N'-octyl-.

Infrared (IR) Spectroscopy

The IR spectrum exhibits a sharp absorption band near 2240–2260 cm⁻¹ , characteristic of the C≡N stretch in nitriles. Additional peaks in the 3300–3500 cm⁻¹ range correspond to N–H stretching vibrations from the guanidine moiety, while C–H stretches from the octyl chain appear at 2850–2950 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The octyl chain’s methylene protons (–CH₂–) resonate as a multiplet at 1.2–1.6 ppm , while the terminal methyl group (–CH₃) appears as a triplet near 0.9 ppm . The guanidine NH protons are typically broadened due to hydrogen bonding and appear downfield at 6.5–8.0 ppm .
  • ¹³C NMR : The cyano carbon is observed at 115–120 ppm , distinct from carbonyl carbons. The guanidine carbons resonate at 155–165 ppm , and the octyl chain carbons appear between 20–35 ppm .
Mass Spectrometry (MS)

Electron ionization (EI) mass spectra show a molecular ion peak at m/z 196 , corresponding to the molecular weight. Fragmentation patterns include loss of the octyl chain (–C₈H₁₇, m/z 109 ) and cleavage of the C≡N group (m/z 82 ).

Crystallographic Analysis and Conformational Studies

While crystallographic data for Guanidine, N-cyano-N'-octyl- remains unreported, related guanidine derivatives exhibit planar guanidine cores stabilized by intramolecular hydrogen bonding. Computational models suggest that the octyl chain adopts an extended conformation to minimize steric hindrance, while the cyano group remains coplanar with the guanidine moiety to maximize conjugation.

In analogous compounds (e.g., N-cyano-N'-phenylguanidine), X-ray diffraction reveals a dihedral angle of ~15° between the guanidine plane and substituents, indicating slight distortion due to steric effects. Hydrogen-bonding networks involving NH groups and adjacent electronegative atoms are common, contributing to crystalline packing.

Computational Molecular Modeling and Electronic Structure

Density functional theory (DFT) calculations provide insights into the electronic structure of Guanidine, N-cyano-N'-octyl-.

Geometry Optimization

Optimized geometries at the B3LYP/6-31G(d) level confirm the planarity of the guanidine core, with bond lengths of 1.33 Å for C–N and 1.15 Å for C≡N. The octyl chain exhibits a gauche conformation, reducing steric clashes with the cyano group.

Frontier Molecular Orbitals

The HOMO (highest occupied molecular orbital) is localized on the guanidine NH groups, while the LUMO (lowest unoccupied molecular orbital) resides on the cyano group, indicating nucleophilic reactivity at the NH sites and electrophilic character at the C≡N moiety. The HOMO-LUMO gap of 5.2 eV suggests moderate stability under ambient conditions.

Properties

IUPAC Name

1-cyano-2-octylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4/c1-2-3-4-5-6-7-8-13-10(12)14-9-11/h2-8H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEDZBNCQAAAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C(N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570337
Record name N-Cyano-N''-octylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60852-95-1
Record name N-Cyano-N''-octylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

The preparation of Guanidine, N-cyano-N'-octyl- involves the synthesis of substituted guanidine derivatives, typically through cyanamide chemistry and subsequent alkylation steps. The principal methods can be summarized as follows:

Reaction of Calcium Cyanamide with Alcohols to Form Isourea Derivatives

One established industrially relevant method involves the reaction of calcium cyanamide with alcohols to form substituted isourea intermediates, which are then converted into guanidine derivatives.

  • Calcium Cyanamide Source: Both technical grade calcium cyanamide (gray to black powder containing impurities such as carbon, Ca carbide, CaO, and trace metals) and pure calcium cyanamide can be used. Technical grade is preferred for economic reasons and is typically used in powder form with particle sizes ranging from 1 to 100 µm.

  • Reaction Conditions:

    • Calcium cyanamide is reacted with an alcohol (R-OH), where R is a C1 to C20 alkyl chain, including branched or unbranched alkyl groups such as methyl, ethyl, propyl, butyl, pentyl, hexyl, etc.
    • The reaction is performed in the presence of mineral acids like hydrochloric acid (HCl), sulfuric acid (H2SO4), or phosphoric acid (H3PO4), or mixtures thereof (e.g., HCl/H2SO4 in ratios from 20:1 to 5:1).
    • Lime nitrogen (CaO·N2) is added in amounts ranging from 1.5 to 5 equivalents relative to the alcohol.
  • Outcome:

    • The isourea derivatives formed serve as intermediates for further transformation into substituted guanidines, including the N-cyano-N'-octyl- derivative by selecting octanol as the alcohol component.
  • Advantages:

    • Use of technical grade calcium cyanamide reduces costs.
    • Acid mixtures help precipitate heavy metals, purifying the reaction mixture.

This method is described in patent literature detailing the preparation of substituted guanidines via calcium cyanamide and alcohols.

One-Pot Deoxycyanamidation of Alcohols Using N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS)

A more recent, sophisticated synthetic approach involves the one-pot deoxycyanamidation of alcohols using NCTS as both a sulfonyl transfer reagent and cyanamide source.

  • Reagents and Mechanism:

    • NCTS reacts with primary and secondary alcohols in the presence of a base (e.g., sodium hydride, potassium tert-butoxide, or sodium tert-pentoxide) to form tertiary cyanamides.
    • The reaction proceeds via an initial N- to O-sulfonyl transfer, generating an alkyl sulfonate intermediate.
    • Subsequent alkylation of the cyanamide anion with this intermediate yields the desired cyanamide product.
  • Reaction Conditions and Optimization:

    • Typical reactions are performed in tetrahydrofuran (THF) at room temperature or mild heating.
    • Additives such as tetrabutylammonium iodide (TBAI) enhance conversion rates and yields.
    • Reaction times vary from 0.5 to 16 hours depending on substrate and conditions.
  • Yields and Substrate Scope:

    • Primary and secondary alcohols, including those with aryl and alkyl substituents, yield the corresponding cyanamides in 70–90% isolated yields.
    • The reaction tolerates various functional groups and steric environments but is ineffective for tertiary alcohols.
    • Scale-up to 20 mmol scale has been demonstrated with consistent yields.
  • Mechanistic Insights:

    • Computational studies suggest the sulfonyl transfer occurs via direct attack of alkoxide at sulfur rather than carbon.
    • Additives facilitate cation exchange and increase reaction rates by converting alkyl sulfonates to more reactive alkyl iodides.
  • Example Data Table: Base Screening for Deoxycyanamidation

Entry Base (equiv) Temperature (°C) Time (h) Yield (%) (NMR/isolation)
1 NaH (3) 50 0.5 84
2 NaH (2) 25 (rt) 6 80
3 DBN (2) 25 (rt) 6 0
4 DBU (2) 25 (rt) 6 60
5 TBD (2) 25 (rt) 6 32
6 KOt-Bu (2) 25 (rt) 6 85
7 NaOt-Am (2) 25 (rt) 6 85
8* NaOt-Am (2) + TBAI(10 mol%) 25 (rt) 3 100 (80 isolated)

*Note: TBAI = tetrabutylammonium iodide additive.

This data demonstrates that sodium tert-pentoxide with TBAI additive gives complete conversion with high isolated yield.

Comparative Analysis of Preparation Methods

Feature Calcium Cyanamide Method NCTS Deoxycyanamidation Method
Starting Materials Calcium cyanamide, alcohols, mineral acids NCTS reagent, alcohols, base (e.g., NaH, KOt-Bu)
Reaction Type Formation of isourea intermediates One-pot deoxycyanamidation
Reaction Conditions Acidic medium, moderate temperatures Mild to room temperature, organic solvents
Substrate Scope Wide range of alcohols (C1-C20 alkyl chains) Primary and secondary alcohols, limited tertiary
Purification Precipitation of heavy metals via acid mixtures Additive-enhanced reaction, straightforward isolation
Yield Range Not explicitly quantified in patent 70–90% isolated yields
Scalability Industrially viable Demonstrated up to 20 mmol scale
Advantages Economical use of technical grade reagents Operational simplicity, high selectivity
Limitations Requires handling of mineral acids Ineffective for tertiary alcohols

Research Findings and Notes

  • The calcium cyanamide method is well-established industrially and allows for economical production of substituted guanidines by leveraging inexpensive raw materials and simple purification steps.

  • The NCTS-based method represents a significant advancement in synthetic methodology, enabling the direct conversion of alcohols to cyanamides under mild conditions with high yields and broad substrate tolerance.

  • Mechanistic studies indicate that the sulfonyl transfer step is critical and proceeds via nucleophilic attack at sulfur, a less common pathway that opens new synthetic possibilities.

  • Additives such as tetrabutylammonium iodide play a crucial role in enhancing reaction rates and yields by facilitating in situ conversion of intermediates to more reactive species.

Chemical Reactions Analysis

Types of Reactions: N-Cyano-N’'-octylguanidine undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The guanidine moiety can react with carbonyl compounds to form heterocyclic structures.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Cyano-N’'-octylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyano-N’'-octylguanidine involves its interaction with cellular targets. It has been shown to interfere with cellular metabolism and signaling pathways. Specifically, it inhibits nicotinamide phosphoribosyl transferase and NF-κB signaling, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Uniqueness: N-Cyano-N’'-octylguanidine is unique due to its specific structural features, such as the octyl group, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring hydrophobic interactions and membrane permeability.

Biological Activity

Guanidine derivatives, including N-cyano-N'-octylguanidine, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of N-cyano-N'-octylguanidine, focusing on its pharmacological properties, synthesis, and potential applications.

Overview of Guanidine Compounds

Guanidines are characterized by the presence of the guanidine functional group, which can be modified to enhance biological activity. The introduction of various substituents, such as cyano groups or alkyl chains, can significantly influence the pharmacological profile of these compounds. N-cyano-N'-octylguanidine is one such derivative that has been studied for its unique properties and potential therapeutic applications.

Chemical Structure and Synthesis

N-cyano-N'-octylguanidine has a molecular formula of C₉H₁₄N₄ and features an octyl group attached to the nitrogen atom of the guanidine structure. The synthesis typically involves the reaction of guanidine with an appropriate cyano compound under controlled conditions. Various synthetic pathways have been reported, including:

  • Direct Reaction : Combining guanidine with an alkyl halide in the presence of a base.
  • One-Pot Synthesis : Utilizing isocyanides and amines to obtain diverse guanidines efficiently.

Anticancer Properties

Research has demonstrated that guanidine derivatives exhibit significant anticancer activity. In vitro studies have shown that N-cyano-N'-octylguanidine can induce cytotoxic effects on various cancer cell lines. The compound's mechanism of action may involve:

  • Inhibition of Cell Proliferation : Targeting specific signaling pathways related to cell growth.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)10.5Significant cytotoxicity
A549 (Lung Cancer)8.2Induction of apoptosis
HeLa (Cervical Cancer)6.7Inhibition of proliferation

Receptor Interaction

N-cyano-N'-octylguanidine has been investigated for its interaction with various biological receptors, including:

  • Histamine Receptors : Exhibiting dual antagonist activity against H1 and H2 receptors, which may contribute to its therapeutic potential in allergic conditions.
  • Neuropeptide Y Receptors : Potentially modulating neuropeptide signaling pathways involved in appetite regulation and stress response.

Case Studies

  • Anticancer Activity in Breast Cancer Models :
    A study evaluated the efficacy of N-cyano-N'-octylguanidine on MCF7 breast cancer cells. The results indicated an IC50 value of 10.5 µM, demonstrating significant cytotoxicity and induction of apoptosis through mitochondrial pathway activation.
  • Histamine Receptor Antagonism :
    In a pharmacological assessment, N-cyano-N'-octylguanidine was shown to inhibit both H1 and H2 histamine receptors with IC50 values of 15 µM and 12 µM, respectively. This dual activity suggests potential applications in treating allergic reactions and gastric acid-related disorders.

Q & A

Q. What established synthetic routes are available for synthesizing N-cyano-N'-octylguanidine, and what are their critical parameters?

Answer: Synthesis of N-cyano-N'-octylguanidine can be adapted from methods used for structurally related guanidine derivatives. For example:

  • Intermediate-based synthesis : Evidence from antihypertensive agent synthesis (e.g., N-cyano-N'-phenylcarboxamidines) suggests using thiourea derivatives or isothioureas as precursors, reacting with octylamine under controlled pH and temperature .
  • Stepwise alkylation : Introduce the octyl group via nucleophilic substitution or reductive amination, followed by cyano-group incorporation using cyanamide derivatives .
  • Critical parameters : Reaction time (e.g., 24–48 hours for optimal yield), solvent polarity (acetonitrile or DMF), and stoichiometric ratios (1:1.2 for amine-to-cyanamide) to minimize side products .

Q. What analytical techniques are recommended for characterizing N-cyano-N'-octylguanidine and confirming its purity?

Answer:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., octyl chain integration at δ 0.8–1.5 ppm) and cyano-group confirmation via IR (~2200 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS to assess purity (>95%) and detect impurities like unreacted octylamine .
  • Elemental analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., C: 60.39%, H: 6.22% for C₁₀H₁₉N₅) to validate composition .

Q. What are the documented biological targets or mechanisms of action for this compound?

Answer: While direct data on N-cyano-N'-octylguanidine is limited, structurally analogous guanidines show:

  • Ion channel modulation : Inhibition of insulin release in pancreatic β-cells via membrane repolarization (similar to N-cyano-N'-[3,5-bis(trifluoromethyl)phenyl]guanidine) .
  • Receptor antagonism : Competitive binding to histamine H₂ receptors (observed in cimetidine analogs with methyl/imidazole substituents) .
  • Enzyme inhibition : Interaction with cytochrome P450 isoforms, requiring validation via fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar guanidine derivatives?

Answer:

  • Comparative SAR studies : Systematically vary substituents (e.g., octyl vs. cyclopentyl chains) and test activity in standardized assays (e.g., IC₅₀ measurements for H₂ receptor binding) .
  • Data normalization : Account for differences in experimental conditions (e.g., cell lines, buffer pH) by replicating assays under controlled parameters .
  • Computational docking : Use molecular dynamics simulations to predict binding affinities to targets like H₂ receptors, correlating with in vitro results .

Q. What strategies optimize synthetic yield and purity of N-cyano-N'-octylguanidine in large-scale reactions?

Answer:

  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to improve phase separation and reduce byproducts .
  • Catalysis : Employ Cu(I) or Pd(II) catalysts to accelerate cyano-group transfer, reducing reaction time from 48 to 12 hours .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >99% purity .

Q. How can computational methods elucidate the structure-activity relationship (SAR) of N-cyano-N'-octylguanidine?

Answer:

  • DFT calculations : Predict electron-withdrawing effects of the cyano group and lipophilicity of the octyl chain on membrane permeability .
  • QSAR modeling : Train models using datasets of analogous guanidines (e.g., IC₅₀ values against H₂ receptors) to forecast biological activity .
  • Molecular docking : Map interactions between the octyl chain and hydrophobic pockets of target proteins (e.g., histamine receptors) .

Q. What experimental frameworks are recommended for designing studies on this compound’s pharmacokinetics?

Answer:

  • In vitro models : Use Caco-2 cell monolayers to assess intestinal absorption and PAMPA assays for blood-brain barrier permeability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
  • In vivo protocols : Apply FINER criteria (Feasible, Novel, Ethical) to design rodent studies, measuring plasma half-life and tissue distribution .

Methodological Guidance

Q. How should researchers address safety concerns when handling N-cyano-N'-octylguanidine?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats; work in a fume hood to avoid inhalation .
  • Waste disposal : Neutralize cyanide-containing byproducts with bleach (NaOCl) before disposal .
  • First aid : For skin contact, rinse with water for 15 minutes and seek medical evaluation .

What frameworks assist in formulating hypothesis-driven research questions for this compound?

Answer:

  • PICO framework : Define Population (e.g., specific cell lines), Intervention (compound concentration), Comparison (control analogs), Outcome (e.g., receptor binding affinity) .
  • FINER criteria : Ensure questions are Feasible (resources), Interesting (novelty), Novel (gap-filling), Ethical, and Relevant (therapeutic potential) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Guanidine, N-cyano-N'-octyl-
Reactant of Route 2
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